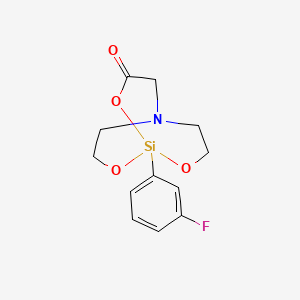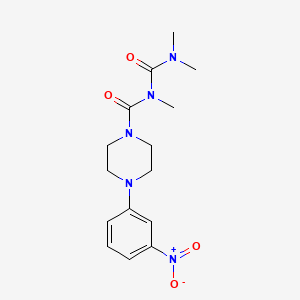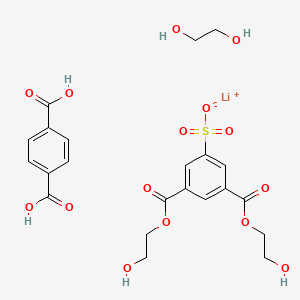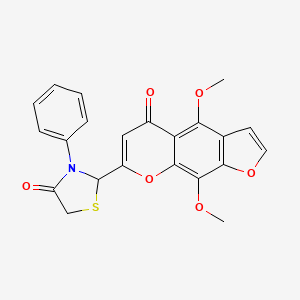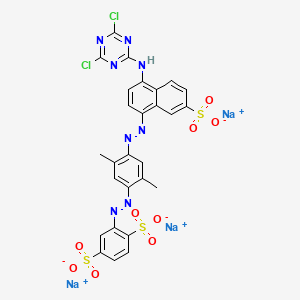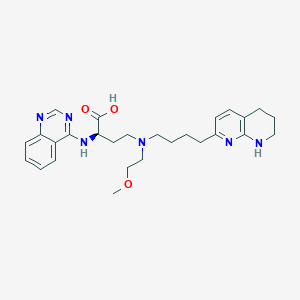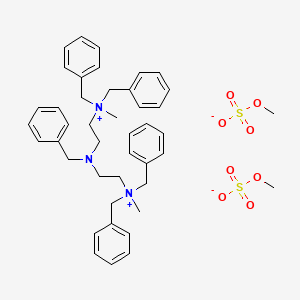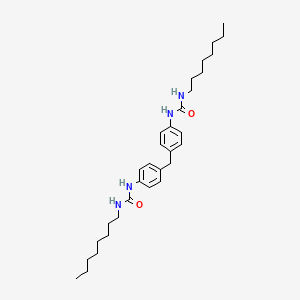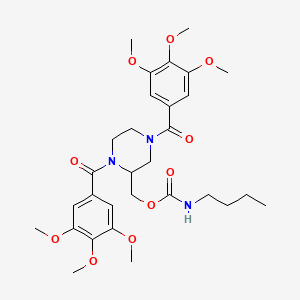
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butylcarbamate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and a butylcarbamate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butylcarbamate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 3,4,5-trimethoxybenzoyl groups. The final step involves the addition of the butylcarbamate moiety under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Applications De Recherche Scientifique
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl)methyl diethylcarbamate
- 3,4,5-Trimethoxybenzoyl chloride
- 2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-hexyl ester
Uniqueness
Compared to similar compounds, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl butylcarbamate stands out due to its specific substitution pattern and the presence of the butylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
129243-06-7 |
|---|---|
Formule moléculaire |
C30H41N3O10 |
Poids moléculaire |
603.7 g/mol |
Nom IUPAC |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-butylcarbamate |
InChI |
InChI=1S/C30H41N3O10/c1-8-9-10-31-30(36)43-18-21-17-32(28(34)19-13-22(37-2)26(41-6)23(14-19)38-3)11-12-33(21)29(35)20-15-24(39-4)27(42-7)25(16-20)40-5/h13-16,21H,8-12,17-18H2,1-7H3,(H,31,36) |
Clé InChI |
KFLCKESTWZJUOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


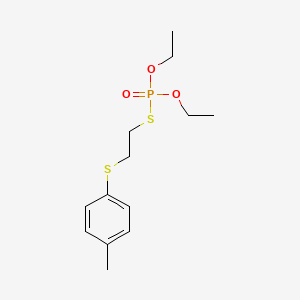
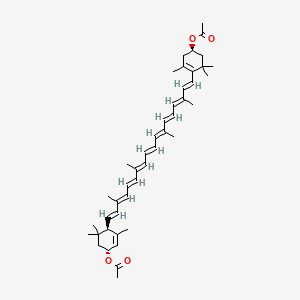
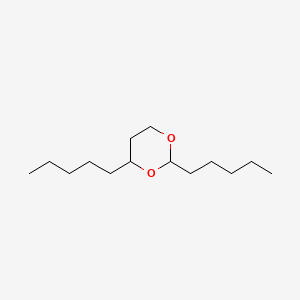
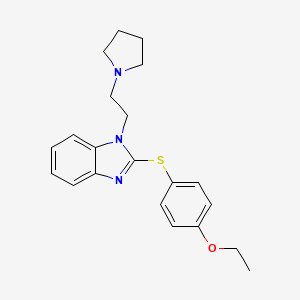
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
